Bienvenue dans la boutique en ligne BenchChem!

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

IRAK-4 kinase inhibition nicotinamide chemotype classification kinase selectivity screening

5-Chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic small-molecule nicotinamide derivative (MF: C₁₇H₁₇ClN₂O₃S; MW: 364.84 g/mol) characterized by a 5-chloro substituent on the pyridine ring, a 6-(tetrahydrofuran-3-yl)oxy ether, and an N-(3-methylthiophenyl) carboxamide. The compound belongs to a broader class of substituted nicotinamides that have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism, metabolic disorders, and neurodegenerative diseases.

Molecular Formula C17H17ClN2O3S
Molecular Weight 364.84
CAS No. 1903564-20-4
Cat. No. B2465294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
CAS1903564-20-4
Molecular FormulaC17H17ClN2O3S
Molecular Weight364.84
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
InChIInChI=1S/C17H17ClN2O3S/c1-24-14-4-2-3-12(8-14)20-16(21)11-7-15(18)17(19-9-11)23-13-5-6-22-10-13/h2-4,7-9,13H,5-6,10H2,1H3,(H,20,21)
InChIKeyBYZDJFKOMCMOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1903564-20-4): Procurement-Relevant Structural and Pharmacological Profile


5-Chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic small-molecule nicotinamide derivative (MF: C₁₇H₁₇ClN₂O₃S; MW: 364.84 g/mol) characterized by a 5-chloro substituent on the pyridine ring, a 6-(tetrahydrofuran-3-yl)oxy ether, and an N-(3-methylthiophenyl) carboxamide . The compound belongs to a broader class of substituted nicotinamides that have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism, metabolic disorders, and neurodegenerative diseases [1]. While structurally related to kinase-targeted nicotinamides (e.g., IRAK-4 or BTK inhibitor chemotypes), the specific substitution pattern of this compound—particularly the combination of the chloro, tetrahydrofuran-3-yloxy, and methylthiophenyl groups—distinguishes it from heteroaryl-substituted nicotinamide kinase inhibitor series and bisubstrate NNMT inhibitor chemotypes [1][2].

Why Generic Substitution Fails for 5-Chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Structural Determinants of Pharmacological Selectivity


Substituted nicotinamides exhibit widely divergent target selectivity profiles depending on subtle variations in their substitution patterns. For example, heteroaryl-substituted nicotinamides such as those disclosed in WO2015103453A1 are potent IRAK-4 kinase inhibitors, while bisubstrate nicotinamide analogs described in J. Med. Chem. 2019 and US20250017936 achieve NNMT inhibition through a linked substrate–cofactor mimic strategy [1][2]. The target compound’s unique combination of a 5-chloro-6-(tetrahydrofuran-3-yl)oxy-pyridine core with an N-(3-methylthiophenyl) amide does not map onto either the canonical kinase inhibitor pharmacophore or the bisubstrate NNMT inhibitor scaffold. Consequently, activity data obtained for close structural analogs—including N-(3-fluorophenyl), N-(3-bromophenyl), or N-(tert-butyl) variants of the 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide core—cannot be reliably extrapolated to this compound due to the profound impact of the methylthio substituent on electronic properties, steric bulk, and potential sulfur-mediated binding interactions . Generic substitution without empirical validation therefore carries a high risk of failed experimental replication.

Quantitative Differentiation Evidence for 5-Chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1903564-20-4)


Structural Differentiation from IRAK-4 Kinase Inhibitor Chemotypes: Absence of Heteroaryl Substitution at the Nicotinamide 6-Position

The target compound carries a 6-((tetrahydrofuran-3-yl)oxy) substituent rather than the heteroaryl (e.g., pyrrolo[2,3-b]pyridinyl, indolyl, pyrazolyl) groups that define the IRAK-4 inhibitor pharmacophore claimed in WO2015103453A1 [1]. In that patent series, the heteroaryl at the 6-position is essential for IRAK-4 binding; compounds lacking this motif exhibit no reported IRAK-4 inhibitory activity. The target compound therefore belongs to a mechanistically distinct structural class, making it unsuitable for IRAK-4-targeted studies but potentially valuable for orthogonal target identification screening.

IRAK-4 kinase inhibition nicotinamide chemotype classification kinase selectivity screening

Differentiation from Bisubstrate NNMT Inhibitor Chemotypes: Absence of a Linked Cofactor–Substrate Mimic Architecture

Potent NNMT inhibitors disclosed in J. Med. Chem. 2019 (Gao et al.) and US20250017936 employ a bisubstrate strategy wherein a nicotinamide-like moiety is covalently linked to an adenosine or cofactor-mimetic fragment via an alkyne or alkyl linker [1][2]. These compounds achieve low nanomolar Ki values (e.g., 1.2 nM for certain analogs in BindingDB entry BDBM50627705) [3]. The target compound lacks both the linker and the cofactor-mimetic moiety; it is a simple monovalent nicotinamide derivative. Based on SAR from the bisubstrate series, monovalent nicotinamide analogs without the cofactor-targeting element typically exhibit >100-fold weaker NNMT inhibition [1].

NNMT inhibition bisubstrate inhibitor methyltransferase SAM mimetic

Differentiation from Close Analogs: Impact of the N-(3-Methylthiophenyl) Substituent on Physicochemical and Predicted Binding Properties

Comparison with the closest commercially available analogs reveals that the N-(3-methylthiophenyl) group confers distinct physicochemical properties. The N-(3-fluorophenyl) analog (CAS 1903654-77-2) has a lower molecular weight and reduced lipophilicity, while the N-(3-bromophenyl) analog has higher molecular weight and halogen-bonding potential . The methylthio (–SMe) substituent introduces a polarizable sulfur atom capable of engaging in sulfur–π interactions and chalcogen bonding with protein targets, a feature absent in fluoro, bromo, or unsubstituted phenyl analogs [1]. The tetrahydrofuran-3-yloxy ether at the 6-position further differentiates this series from the more common methoxy or ethoxy pyridine ethers found in many kinase inhibitor scaffolds.

methylthio substituent effects nicotinamide analog comparison sulfur-mediated interactions logP

Recommended Research and Screening Applications for 5-Chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1903564-20-4)


Chemical Probe for Investigating Sulfur-Mediated Protein–Ligand Interactions in Methyltransferase or Oxidoreductase Targets

The methylthio substituent provides a unique sulfur-based pharmacophore not present in halogen-substituted analogs. This compound can serve as a tool molecule to probe chalcogen bonding or sulfur–π interactions in NNMT or other methyltransferase active sites, complementing existing bisubstrate inhibitor series [1].

Negative Control or Orthogonal Chemotype for IRAK-4 and BTK Kinase Inhibitor Screening Campaigns

Because the compound lacks the heteroaryl 6-substituent essential for IRAK-4 inhibition (as defined in WO2015103453A1), it is well-suited as a structurally related but mechanistically distinct negative control in kinase selectivity panels, helping to deconvolute target-specific from scaffold-driven assay readouts [2].

Starting Scaffold for Fragment-Based NNMT Inhibitor Discovery

Unlike the complex bisubstrate NNMT inhibitors described in J. Med. Chem. 2019 and US20250017936, this monovalent nicotinamide offers a lower-molecular-weight starting point (364.84 g/mol) for fragment-based screening or structure-guided elaboration aimed at identifying allosteric NNMT binding sites [3][4].

Reference Compound for Structure–Activity Relationship (SAR) Studies of 5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide Analog Libraries

As the sole commercially listed N-(3-methylthiophenyl) member of the 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide series, this compound anchors SAR exploration of the N-aryl substituent, enabling systematic comparison of sulfur-containing versus halogen-containing or unsubstituted phenyl amide derivatives .

Quote Request

Request a Quote for 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.